The compound "2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid" represents a class of chemicals with multiple carboxyl and amino groups, which may suggest a potential for complex formation and biological activity. The structure of this compound indicates that it could serve as a ligand in coordination chemistry or as a reactive species in biochemical applications. Research on similar compounds has shown that modifications of carboxyl and amino groups can lead to substances with significant solubility in water and biological fluids, as well as specific interactions with biological molecules1.
The mechanism of action for compounds with multiple carboxyl and amino groups often involves the formation of complexes with metals or the participation in condensation reactions. For instance, the ligand bis(4-carboxylpyrazol-1-yl)acetic acid (H3bcpza) exhibits heteroscorpionate κ3-N,N,O-coordination, where the peripheral carboxyl groups do not bind to the metal, leading to partially water-soluble complexes1. Similarly, the ortho-substituent on phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, suggesting that a mixed anhydride could be an active species in such reactions2. These mechanisms highlight the potential reactivity of the compound , which could be explored for various applications.
In analytical chemistry, the solubility and reactivity of such compounds can be harnessed for the development of new reagents or indicators. The water solubility of carbonyl complexes derived from carboxyl-containing ligands, as seen in the case of H3bcpza, suggests that similar compounds could be used in aqueous environments for detecting or quantifying metal ions1.
In pharmaceutical chemistry, the ability of these compounds to undergo condensation reactions to form amides is particularly relevant. The catalyst 2,4-bis(trifluoromethyl)phenylboronic acid facilitates the formation of α-dipeptides, which are important in drug development2. The compound could potentially be used to synthesize novel bioactive peptides or as a building block for pharmaceuticals.
The structure of the compound also resembles that of diuretic agents, where the presence of a carboxylic acid function is crucial for in vivo activity. Modifications of the oxyacetic side chain in aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate have shown that the carboxylic acid moiety is the active species, indicating that similar structural features in the compound could impart diuretic properties3.
Although not directly related to the compound , the role of 1-aminocyclopropane 1-carboxylic acid (ACC) in plant biology as a precursor to the hormone ethylene and as an independent signaling molecule suggests that structurally similar compounds could also have biological activity. This opens up the possibility of using such compounds in agricultural research to modulate plant growth and development4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: